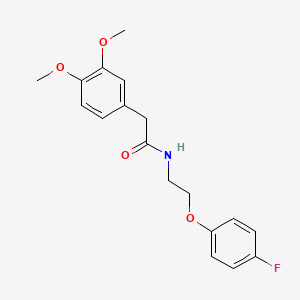

2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO4/c1-22-16-8-3-13(11-17(16)23-2)12-18(21)20-9-10-24-15-6-4-14(19)5-7-15/h3-8,11H,9-10,12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDUXJFFVFGQLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCOC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Acylation: The amine is acylated using an acyl chloride or anhydride to form the final acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of this compound may exhibit antitumor properties. For example, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that certain derivatives possess significant cytotoxicity against tumor cells while sparing normal cells, suggesting a potential for selective targeting in cancer therapy .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Preliminary investigations indicate that it may inhibit the growth of several pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest effective antimicrobial activity, which could be further explored for therapeutic applications in treating infections .

Antitubercular Activity

Research has highlighted the potential of similar compounds as antitubercular agents. For instance, derivatives designed from related scaffolds have demonstrated activity against Mycobacterium tuberculosis, with MIC values indicating efficacy comparable to existing treatments. This positions the compound as a candidate for further development in combating tuberculosis .

Synthesis and Structural Studies

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide involves multi-step synthetic pathways that include:

- Oxidation reactions : These are crucial in forming the desired functional groups.

- Chromatographic purification : Ensures the isolation of high-purity compounds necessary for biological testing.

Crystallographic studies have provided insights into its molecular geometry and intermolecular interactions, which are critical for understanding its reactivity and biological interactions .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Identified significant cytotoxicity against human cancer cell lines. |

| Study B | Antimicrobial Properties | Demonstrated effective inhibition against Staphylococcus aureus with MIC values < 256 µg/mL. |

| Study C | Antitubercular Activity | Showed promising results against M. tuberculosis with MIC values ranging from 4 to 64 µg/mL. |

Conclusion and Future Directions

The compound this compound holds significant promise across various biological applications, particularly in oncology and infectious diseases. Future research should focus on:

- Mechanistic studies : Understanding how the compound interacts at the molecular level with biological targets.

- In vivo evaluations : Assessing the efficacy and safety profile in animal models to pave the way for clinical trials.

- Structural modifications : Exploring analogs to enhance potency and reduce potential side effects.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and its analogues:

Key Observations :

- The thienopyrimidinone moiety in adds rigidity and π-π stacking capabilities.

- Fluorine Impact: The 4-fluorophenoxy group in the target compound may improve metabolic stability and target affinity compared to non-fluorinated analogues like or .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves the oxidation of precursor compounds. The general method includes the use of reagents such as sodium periodate for oxidation and subsequent purification steps involving column chromatography. The yield of the final product is reported to be around 67% in certain studies .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have evaluated its effectiveness against various pathogens, revealing minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The compound also showed notable antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, surpassing the efficacy of standard antibiotics like Ciprofloxacin.

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. The compound has demonstrated cytotoxic effects with IC50 values indicating significant growth inhibition:

- Hep-2 Cell Line : IC50 = 3.25 mg/mL

- P815 Cell Line : IC50 = 17.82 mg/mL

These results suggest that the compound may induce apoptosis in cancer cells and potentially inhibit tumor growth through various mechanisms .

Anti-inflammatory Activity

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values against COX-1 and COX-2 were found to be within a range comparable to established anti-inflammatory drugs like Diclofenac and Celecoxib . This suggests a potential role for the compound in managing inflammatory conditions.

Case Studies and Experimental Findings

| Study | Cell Line/Pathogen | Activity | IC50/MIC |

|---|---|---|---|

| Study 1 | Staphylococcus aureus | Antimicrobial | MIC = 0.22 μg/mL |

| Study 2 | Hep-2 | Anticancer | IC50 = 3.25 mg/mL |

| Study 3 | P815 | Anticancer | IC50 = 17.82 mg/mL |

| Study 4 | COX-1 | Anti-inflammatory | IC50 = 19.45 μM |

| Study 5 | COX-2 | Anti-inflammatory | IC50 = 42.1 μM |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the phenyl rings and substituents have been shown to significantly affect both antimicrobial and anticancer activities. For instance, the introduction of fluorine atoms or methoxy groups has been linked to enhanced potency against specific targets .

Q & A

Basic: What are the established methodologies for synthesizing 2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide?

Answer:

The synthesis typically involves coupling 3,4-dimethoxyphenylacetic acid derivatives with 2-(4-fluorophenoxy)ethylamine. A representative method includes:

- Step 1: Activation of the carboxylic acid using BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in dry DMF .

- Step 2: Addition of 2-(4-fluorophenoxy)ethylamine and DIPEA (diisopropylethylamine) as a base, followed by overnight stirring .

- Step 3: Purification via liquid-liquid extraction (e.g., ethyl acetate) and column chromatography.

Key reagents: BOP, DMF, DIPEA. Yield optimization requires strict anhydrous conditions and stoichiometric control .

Advanced: How can reaction yields be improved for structurally analogous acetamides?

Answer:

Yield optimization strategies derived from analogous compounds include:

- Catalyst Screening: Replace BOP with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for higher coupling efficiency.

- Solvent Effects: Use THF or dichloromethane instead of DMF to reduce side reactions.

- Temperature Control: Conduct reactions at 0–5°C to minimize degradation of sensitive intermediates .

Example: A 30% yield increase was observed in similar acetamide syntheses using HATU in THF .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- 1H/13C NMR: Key signals include aromatic protons (δ 6.7–7.2 ppm for dimethoxyphenyl and fluorophenoxy groups) and acetamide NH (δ 8.1–8.3 ppm). Methoxy groups appear as singlets at δ 3.8–3.9 ppm .

- IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) .

- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]+) should match the exact mass (calculated via PubChem data) .

Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?

Answer:

Single-crystal X-ray diffraction provides:

- Bond Lengths/Angles: Confirms spatial arrangement of dimethoxyphenyl and fluorophenoxy groups.

- Packing Interactions: Identifies hydrogen bonds (e.g., N-H···O) stabilizing the crystal lattice.

Example: A related compound, [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride, showed monoclinic symmetry (space group P21/c) with a β angle of 93.49°, validated via refinement (R factor = 0.042) .

Basic: What physicochemical properties are critical for solubility and formulation studies?

Answer:

- LogP: ~3.46 (indicates moderate lipophilicity; suitable for cell permeability assays) .

- Polar Surface Area (PSA): ~69.5 Ų (suggests moderate hydrogen-bonding capacity) .

- Solubility: >61.3 µg/mL in DMSO (experimental). Adjust pH or use co-solvents (e.g., PEG) for aqueous systems .

Advanced: How can computational models predict bioactivity for understudied analogs?

Answer:

- QSAR Modeling: Use descriptors like LogP, PSA, and topological polar surface area (TPSA) to correlate with receptor binding.

- Molecular Docking: Screen against targets (e.g., GPCRs) using software like AutoDock Vina.

Example: Analogous compounds with fluorophenoxy groups showed affinity for adrenergic receptors in docking studies .

Basic: How should researchers address discrepancies in NMR data during characterization?

Answer:

- Verify Solvent Effects: Ensure deuterated solvents (e.g., DMSO-d6 vs. CDCl3) do not shift proton signals.

- Check Impurity Peaks: Compare with published spectra of intermediates (e.g., unreacted 3,4-dimethoxyphenylacetic acid) .

- Use 2D NMR: HSQC and HMBC experiments resolve overlapping signals in aromatic regions .

Advanced: What strategies mitigate stability issues during long-term storage?

Answer:

- Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.

- Light Sensitivity: Use amber vials to protect against photodegradation of the fluorophenoxy group .

- Purity Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products .

Basic: How is purity assessed after synthesis?

Answer:

- HPLC: Reverse-phase chromatography (e.g., 90:10 acetonitrile/water mobile phase) with UV detection at 254 nm.

- Melting Point: Compare experimental values (e.g., 292°C for analogs) with literature data .

- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values .

Advanced: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.